molecular formula C11H12O4 B8696203 3-(Allyloxy)-4-methoxybenzoic acid

3-(Allyloxy)-4-methoxybenzoic acid

Cat. No.: B8696203
M. Wt: 208.21 g/mol
InChI Key: OHVVQKYWFNKTCB-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by an allyl ether group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is frequently utilized as a precursor in synthesizing liquid crystals, pharmaceuticals, and agrochemicals, as evidenced by its role in forming esters like 4-(4-ethylcyclohexyl)phenyl 3-(allyloxy)-4-(octyloxy)benzoate (X11) .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-3-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h3-5,7H,1,6H2,2H3,(H,12,13)

InChI Key

OHVVQKYWFNKTCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence ID
3-(Allyloxy)-4-methoxybenzoic acid -OCH₂CH₂CH₂ (3), -OCH₃ (4) 208.21 (est.) High reactivity via allyl group; liquid crystal precursor
3-(Benzyloxy)-4-methoxybenzoic acid -OCH₂C₆H₅ (3), -OCH₃ (4) 258.27 Bulkier benzyl group reduces solubility; used in drug intermediates
3-Allyl-4-methoxybenzoic acid -CH₂CH₂CH₂ (3), -OCH₃ (4) 192.21 Allyl substituent (not ether) increases acidity; synthetic versatility
3-Methoxy-4-(octyloxy)benzoic acid -OCH₃ (3), -OC₈H₁₇ (4) 280.34 Enhanced lipophilicity; liquid crystal applications
4-Methoxy-3-methylbenzoic acid -CH₃ (3), -OCH₃ (4) 166.17 Lower reactivity; used in dyes and polymers

Key Observations :

Reactivity: The allyloxy group in this compound enables reactions like decarboxylative iodination (observed in related allyloxy-substituted acids) , whereas benzyloxy or methyl groups lack such versatility. 3-Allyl-4-methoxybenzoic acid (non-ether allyl) exhibits higher acidity due to reduced electron-donating effects compared to allyloxy .

Solubility and Lipophilicity :

  • Long-chain substituents (e.g., octyloxy in X11) drastically increase lipophilicity, making such derivatives suitable for liquid crystals .
  • Benzyloxy analogues (e.g., 3-(benzyloxy)-4-methoxybenzoic acid) show lower aqueous solubility due to aromatic bulk .

Synthetic Utility :

  • Allyloxy groups participate in Claisen rearrangements or radical reactions, as demonstrated in decarboxylative iodination protocols .
  • Methyl or methoxy groups are often inert, serving as directing groups in electrophilic substitutions .

Thermal and Spectral Comparisons

  • Melting Points : Allyloxy-substituted acids generally exhibit lower melting points (e.g., 180–182°C for triazine-linked derivatives ) compared to benzyloxy analogues (217.5–220°C ), reflecting differences in crystallinity.
  • NMR Signatures : The allyl group’s protons (δ ≈ 5.8–6.2 ppm for alkene protons) provide distinct ¹H NMR signals, aiding in structural confirmation .

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